molecular formula C14H15N5O2 B12319351 Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-

Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-

Cat. No.: B12319351
M. Wt: 285.30 g/mol
InChI Key: QBLFOEHWSCBZKC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- is a complex organic compound with the molecular formula C14H15N5O2 This compound is known for its unique structure, which includes a benzoic acid moiety linked to a dimethylpyrimidinyl group through an iminomethylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with formic acid to form the corresponding formamidine derivative. This intermediate is subsequently coupled with 4-aminobenzoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the iminomethyl group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and antiviral properties, and as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. Additionally, it can interact with cellular pathways, influencing processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Shares a similar benzoic acid structure but with a dimethylamino group instead of the pyrimidinyl moiety.

    2,4-Dimethylbenzoic acid: Contains two methyl groups on the benzoic acid ring.

    4-Aminobenzoic acid: Features an amino group on the benzoic acid ring.

Uniqueness

Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- is unique due to its combination of a benzoic acid moiety with a dimethylpyrimidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- (CAS: 81261-97-4) is a notable example that combines a benzoic acid moiety with a pyrimidine-based amine structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula: C13H13N3O2
  • Molecular Weight: 241.26 g/mol
  • CAS Number: 81261-97-4

The biological activity of benzoic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. For this specific compound, studies indicate that it may act as an inhibitor for certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Antioxidant Activity: Some studies suggest that benzoic acid derivatives possess antioxidant properties that can mitigate oxidative stress in cells.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. The effectiveness of this compound against specific bacterial strains has been documented:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have demonstrated that this compound may reduce inflammatory markers in vitro. For instance, it inhibited the production of prostaglandin E2 (PGE2) in human whole blood assays, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Pain Management:
    A study evaluated the efficacy of the compound in a model of acute pain induced by formalin injection in rodents. Results showed a significant reduction in pain behavior compared to control groups, suggesting its potential utility in pain management therapies.
  • Cancer Research:
    In vitro studies have indicated that the compound may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Pharmacokinetics

The pharmacokinetic profile of benzoic acid derivatives is crucial for understanding their therapeutic potential. Studies have shown:

  • Absorption: Rapidly absorbed after oral administration.
  • Distribution: Widely distributed throughout body tissues.
  • Metabolism: Primarily metabolized in the liver via conjugation.
  • Excretion: Excreted mainly through urine.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid

InChI

InChI=1S/C14H15N5O2/c1-8-7-9(2)17-14(16-8)19-13(15)18-11-5-3-10(4-6-11)12(20)21/h3-7H,1-2H3,(H,20,21)(H3,15,16,17,18,19)

InChI Key

QBLFOEHWSCBZKC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)C(=O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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